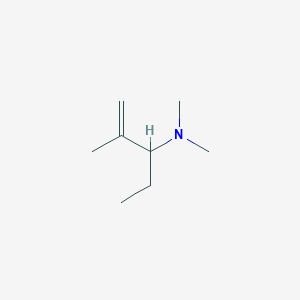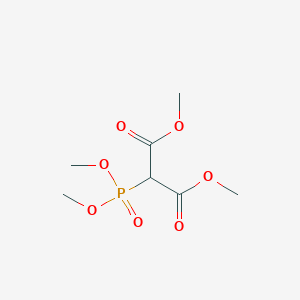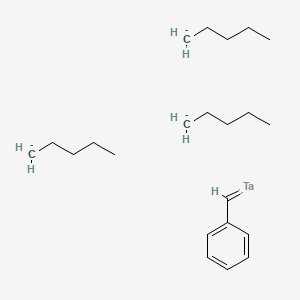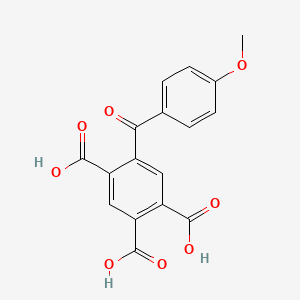
Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate is a synthetic organic compound that belongs to the class of oxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate typically involves the reaction of ethyl acetoacetate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate can be compared with other oxazinone derivatives, such as:
- Ethyl (2,4-dioxo-6-methyl-2H-1,3-oxazin-3(4H)-yl)acetate
- Ethyl (2,4-dioxo-6-ethyl-2H-1,3-oxazin-3(4H)-yl)acetate
These compounds share similar chemical structures but differ in their substituents, which can influence their chemical properties and applications. The unique phenyl group in this compound may confer distinct biological activity or reactivity compared to its analogs.
Properties
CAS No. |
61736-44-5 |
|---|---|
Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 2-(2,4-dioxo-6-phenyl-1,3-oxazin-3-yl)acetate |
InChI |
InChI=1S/C14H13NO5/c1-2-19-13(17)9-15-12(16)8-11(20-14(15)18)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
GXXHGCZEGUCKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]di(ethan-1-ol)](/img/structure/B14565712.png)
![1-Phenyl-2-[(2E)-2-(phenylimino)pyridin-1(2H)-yl]ethan-1-one](/img/structure/B14565713.png)

![5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14565721.png)


![2-Methyl-6-[(trimethylsilyl)oxy]pyridine](/img/structure/B14565742.png)

![2-[4'-(Hexadecyloxy)[1,1'-biphenyl]-4-yl]quinoxaline](/img/structure/B14565744.png)





